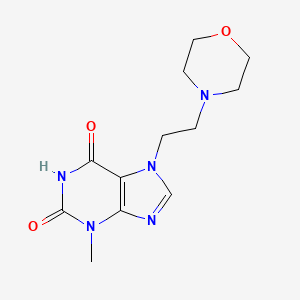

3-Methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione

Description

Properties

IUPAC Name |

3-methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3/c1-15-10-9(11(18)14-12(15)19)17(8-13-10)3-2-16-4-6-20-7-5-16/h8H,2-7H2,1H3,(H,14,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJCBPIIDMEJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The purine derivative undergoes alkylation with 2-chloroethylmorpholine under basic conditions to introduce the morpholine ring.

Methylation: The methylation of the purine ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the alkylation and methylation reactions.

Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

Purification: Industrial purification methods include distillation, crystallization, and advanced chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized purine derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

3-Methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione involves:

Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Pharmacological Features

Key structural analogs and their biological activities are summarized below:

*Calculated based on structural analogs in and .

Key Comparative Insights

PDE Inhibition and Anti-Fibrotic Activity

The target compound shares structural similarities with Compound 145, a pan-PDE inhibitor with anti-fibrotic effects. Both feature substitutions at N7, but Compound 145’s 7,8-disubstitution pattern likely broadens its PDE isoform selectivity (e.g., PDE4B, PDE7A) . The morpholine group in the target compound may mimic the hydrogen-bonding interactions observed in Compound 145’s binding to PDE active sites, though its mono-substitution may limit pan-PDE activity.

Analgesic and Anti-Inflammatory Effects

Compared to Compound 36 , which has 1,3-dimethyl and 8-butoxy groups, the target compound lacks the 8-alkoxy chain critical for TRPA1 antagonism and PDE4/7 dual inhibition . However, the morpholinylethyl group may improve metabolic stability over Compound 36’s butoxy chain, which could be prone to oxidative metabolism.

Kinase Inhibition Selectivity

The CK2 inhibitor () highlights the impact of N7 substituents on kinase selectivity. Its 3-phenoxypropyl group facilitates hydrophobic interactions with CK2, whereas the target compound’s morpholinylethyl group may favor PDE binding over kinases due to polar interactions .

Metabolic Stability

Compounds with morpholine substituents (e.g., 8-benzyl-7-morpholinylethyl ) show inferred metabolic stability, as morpholine rings resist common oxidative pathways . This contrasts with derivatives like Compound 3 (), which undergo biotransformation due to less stable substituents.

Structure-Activity Relationship (SAR) Trends

- N7 Substitution: Morpholinylethyl groups enhance solubility and PDE binding but may reduce kinase affinity compared to hydrophobic chains (e.g., phenoxypropyl in CK2 inhibitors).

- N3 Methylation : The 3-methyl group in the target compound is conserved across analogs (e.g., Compound 36, CK2 inhibitor), suggesting its role in maintaining scaffold rigidity.

Biological Activity

3-Methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione is a complex organic compound belonging to the purine class, characterized by its significant biological activities and potential therapeutic applications. This article delves into its biological activity, pharmacological properties, and relevant research findings.

Molecular Structure and Characteristics

The molecular structure of this compound features a purine ring with substitutions at the 3 and 7 positions. The presence of morpholine groups enhances its biological activity. The compound’s unique characteristics include:

- Molecular Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : 270.31 g/mol

- Structural Features : Methyl group at position 3 and morpholine derivatives at positions 7 and 8.

Research indicates that this compound exhibits diverse mechanisms of action, primarily through the inhibition of specific enzymes and modulation of signaling pathways:

- Enzyme Inhibition : It acts as an inhibitor of phosphodiesterase enzymes, which are involved in various signaling pathways related to inflammation and cancer progression.

- Tumor Necrosis Factor-alpha (TNF-α) : The compound has shown potential in inhibiting TNF-α, a key mediator in inflammatory responses.

Anti-inflammatory Properties

The compound's ability to inhibit TNF-α suggests its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can significantly reduce inflammatory markers in stimulated macrophage cells. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.

Anticancer Potential

Due to its role in modulating signaling pathways associated with tumor growth, this compound is being investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other purine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylxanthine | Methyl group at position 3 | Primarily studied for caffeine-like effects |

| 7-Methyladenine | Methyl group at position 7 | Important in RNA metabolism; lacks morpholine substitution |

| 8-Aminopurine | Amino group at position 8 | Used as a mutagen; structurally simpler than target compound |

The dual morpholine substitutions in this compound enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant decrease in TNF-α levels in macrophage cell lines. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

- Anticancer Research : In another study focusing on various cancer cell lines, the compound exhibited cytotoxic effects leading to reduced viability and increased apoptosis rates. These findings suggest its potential utility in cancer therapy.

- Pharmacological Investigations : Ongoing research is exploring the pharmacokinetics and bioavailability of this compound to assess its suitability for clinical applications. Preliminary results indicate favorable absorption characteristics that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.